REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:13])[CH2:3][CH2:4][N:5]1[CH:9]=[CH:8][C:7]([N+:10]([O-])=O)=[CH:6]1>[Ni].CO.C1COCC1>[CH3:1][N:2]([CH3:13])[CH2:3][CH2:4][N:5]1[CH:9]=[CH:8][C:7]([NH2:10])=[CH:6]1 |f:2.3|
|
Name
|
|
Quantity
|
650 mg
|
Type
|
reactant
|
Smiles
|
CN(CCN1C=C(C=C1)[N+](=O)[O-])C
|
Name
|
|
Quantity
|
300 mg
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Name
|
MeOH THF
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CO.C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred for 7 h at rt, under a hydrogen atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through a pad of celite
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (DCM/MeOH/NH3aq, 98:1:1→93:6:1)
|
Reaction Time |
7 h |
Name
|
|
Type
|
product
|
Smiles
|
CN(CCN1C=C(C=C1)N)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 440 mg | |
YIELD: CALCULATEDPERCENTYIELD | 80.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |